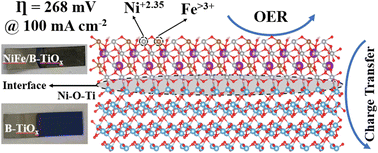Defective blue titanium oxide induces high valence of NiFe-(oxy)hydroxides over heterogeneous interfaces towards high OER catalytic activity†
Chemical Science Pub Date: 2023-11-13 DOI: 10.1039/D3SC04858F
Abstract
Nickel–iron (oxy)hydroxides (NiFeOxHy) have been validated to speed up sluggish kinetics of the oxygen evolution reaction (OER) but still lack satisfactory substrates to support them. Here, non-stoichiometric blue titanium oxide (B-TiOx) was directly derived from Ti metal by alkaline anodization and used as a substrate for electrodeposition of amorphous NiFeOxHy (NiFe/B-TiOx). The performed X-ray absorption spectroscopy (XAS) and density functional theory (DFT) calculations evidenced that there is a charge transfer between B-TiOx and NiFeOxHy, which gives rise to an elevated valence at the Ni sites (average oxidation state ∼ 2.37). The synthesized NiFe/B-TiOx delivers a current density of 10 mA cm−2 and 100 mA cm−2 at an overpotential of 227 mV and 268 mV, respectively, which are better than that of pure Ti and stainless steel. It also shows outstanding activity and stability under industrial conditions of 6 M KOH. The post-OER characterization studies revealed that the surface morphology and valence states have no significant change after 24 h of operation at 500 mA cm−2, and also can effectively inhibit the leaching of Fe. We illustrate that surface modification of Ti which has high corrosion resistance and mechanical strength, to generate strong interactions with NiFeOxHy is a simple and effective strategy to improve the OER activity and stability of non-precious metal electrodes.


Recommended Literature
- [1] Efficient hydrodeoxygenation of lignin-derived phenols and dimeric ethers with synergistic [Bmim]PF6-Ru/SBA-15 catalysis under acid free conditions†
- [2] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [3] Contents list
- [4] Cu-Photoredox-catalyzed C(sp)–C(sp3) coupling of redox-active esters with terminal alkynes†
- [5] Heteroatoms in graphdiyne for catalytic and energy-related applications
- [6] Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†
- [7] Differences in the behavior of dicationic and monocationic ionic liquids as revealed by time resolved-fluorescence, NMR and fluorescence correlation spectroscopy†
- [8] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [9] Front cover
- [10] A nanodrug incorporating siRNA PD-L1 and Birinapant for enhancing tumor immunotherapy

Journal Name:Chemical Science
Research Products
-
CAS no.: 183506-66-3









